Cas no 2648945-50-8 (3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione)

3-{ベンジル(メチル)アミノメチル}-5,5-ジメチル-1,3-チアゾリジン-2,4-ジオンは、チアゾリジンジオン骨格を有する有機化合物です。ベンジル基とメチルアミンが導入された構造的特徴から、高い反応性と分子修飾の柔軟性を示します。5位のジメチル置換により立体障害が制御され、化学的安定性が向上しています。この化合物は医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待され、特に複雑な骨格構築における選択的官能基化に適しています。結晶性や溶解性などの物理化学的特性も調整可能な点が利点です。

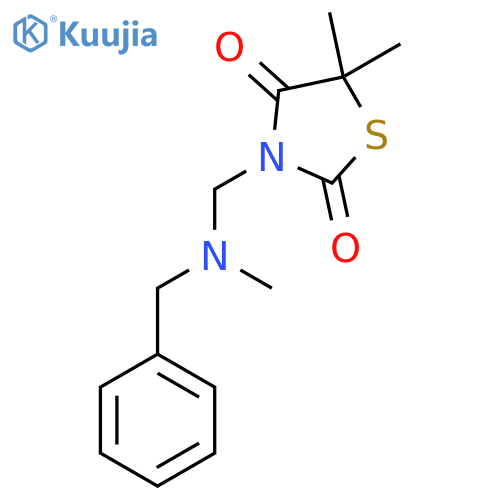

2648945-50-8 structure

商品名:3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione

CAS番号:2648945-50-8

MF:C14H18N2O2S

メガワット:278.369922161102

MDL:MFCD34168609

CID:5644009

PubChem ID:165904729

3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 2648945-50-8

- 3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione

- EN300-27782118

- 3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione

-

- MDL: MFCD34168609

- インチ: 1S/C14H18N2O2S/c1-14(2)12(17)16(13(18)19-14)10-15(3)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

- InChIKey: OFKPKNAWWNQDST-UHFFFAOYSA-N

- ほほえんだ: S1C(N(CN(C)CC2C=CC=CC=2)C(C1(C)C)=O)=O

計算された属性

- せいみつぶんしりょう: 278.10889899g/mol

- どういたいしつりょう: 278.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782118-0.05g |

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |

2648945-50-8 | 91.0% | 0.05g |

$218.0 | 2025-03-19 | |

| 1PlusChem | 1P02AG97-1g |

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |

2648945-50-8 | 91% | 1g |

$1228.00 | 2023-12-18 | |

| Enamine | EN300-27782118-1g |

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |

2648945-50-8 | 91% | 1g |

$943.0 | 2023-09-09 | |

| Enamine | EN300-27782118-0.5g |

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |

2648945-50-8 | 91.0% | 0.5g |

$735.0 | 2025-03-19 | |

| Enamine | EN300-27782118-2.5g |

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |

2648945-50-8 | 91.0% | 2.5g |

$1848.0 | 2025-03-19 | |

| Enamine | EN300-27782118-1.0g |

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |

2648945-50-8 | 91.0% | 1.0g |

$943.0 | 2025-03-19 | |

| Enamine | EN300-27782118-10g |

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |

2648945-50-8 | 91% | 10g |

$4052.0 | 2023-09-09 | |

| 1PlusChem | 1P02AG97-250mg |

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |

2648945-50-8 | 91% | 250mg |

$638.00 | 2023-12-18 | |

| 1PlusChem | 1P02AG97-5g |

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |

2648945-50-8 | 91% | 5g |

$3439.00 | 2023-12-18 | |

| 1PlusChem | 1P02AG97-500mg |

3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione |

2648945-50-8 | 91% | 500mg |

$971.00 | 2023-12-18 |

3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione 関連文献

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

2648945-50-8 (3-{benzyl(methyl)aminomethyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione) 関連製品

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬